4-methyl-N-(6-quinoxalinyl)benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

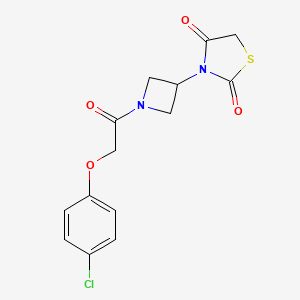

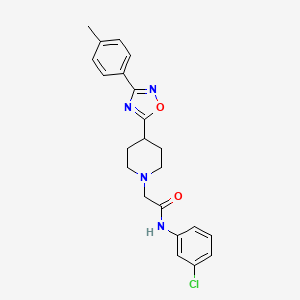

“4-methyl-N-(6-quinoxalinyl)benzenecarboxamide” is a chemical compound with the CAS number 551931-33-0 . It is also known by the synonym "4-methyl-N-(quinoxalin-6-yl)benzamide" .

Molecular Structure The molecular formula for this compound is C16H13N3O , which means it consists of 16 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The molecular weight is 263.29 .

Aplicaciones Científicas De Investigación

Antibacterial and Antimycobacterial Activity

Compounds related to 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide have been synthesized and studied for their antibacterial activities. For instance, a series of methyl-4-((substituted phenyl) [6H-indolo (2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives demonstrated potent inhibitory activity against different bacterial strains, suggesting their potential as antibacterial agents (Murthy et al., 2011). Furthermore, new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have been evaluated for in vitro antituberculosis activity, revealing significant effects on Mycobacterium tuberculosis, indicating their promise as anti-Mycobacterium tuberculosis agents (Jaso et al., 2005).

Antiviral Activities

Quinazolin-4(3H)-one derivatives, related to the quinoxaline framework, have been explored for antiviral activities against a range of viruses, including influenza A, severe acute respiratory syndrome coronavirus, dengue, yellow fever, and Venezuelan equine encephalitis viruses. The study found that certain derivatives exhibited inhibitory effects, showcasing their potential in antiviral therapy (Selvam et al., 2007).

Cancer Research

In the realm of cancer research, specific analogs of this compound have been investigated for their anti-cancer properties. For example, certain carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activity against various cancer cell lines, indicating their potential in cancer chemotherapy (Deady et al., 2003).

Anti-inflammatory and Analgesic Properties

Compounds containing the quinoxaline moiety have been reported to possess significant anti-inflammatory and analgesic properties. This includes the design and synthesis of new H4 receptor ligands with potent in vivo anti-inflammatory effects, which could be beneficial for treating conditions associated with inflammation (Smits et al., 2008).

Neuroprotection

The neuroprotective effects of quinoxaline derivatives have been demonstrated in studies targeting cerebral ischemia. Compounds such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline have shown potent inhibitory actions against glutamate receptors, offering protection against global ischemia even when administered post-ischemic challenge (Sheardown et al., 1990).

Propiedades

IUPAC Name |

4-methyl-N-quinoxalin-6-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-14-15(10-13)18-9-8-17-14/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVDSHLYEYRMLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2969290.png)

![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2969293.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2969294.png)

![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)

![4-oxo-N-(thien-2-ylmethyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2969296.png)

![6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2969298.png)

![5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969299.png)

![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)

![methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2969303.png)